(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
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Overview
Description
®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves amination reactions using reagents such as ammonia or amines.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can be compared with other piperidine derivatives. Similar compounds include:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Cyclopropylmethylpiperidine: A derivative with a cyclopropylmethyl group attached to the nitrogen atom.
The uniqueness of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone lies in its specific substitution pattern, which can confer unique biological and chemical properties.
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m1/s1 |
InChI Key |
VYWOWNGJXJNRSM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CN)NCC2CC2 |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)NCC2CC2 |
Origin of Product |
United States |
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